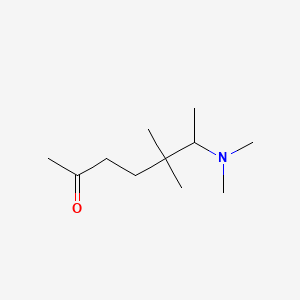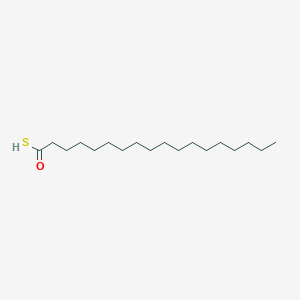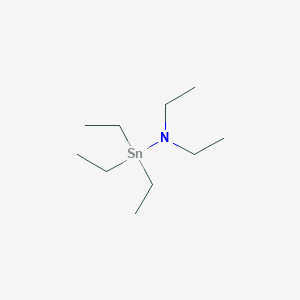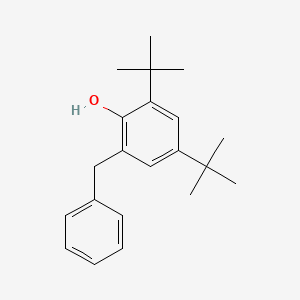
Prismane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
]hexane, is a polycyclic hydrocarbon with the molecular formula C₆H₆. It is an isomer of benzene, specifically a valence isomer. The compound is characterized by its unique prism-like structure, which consists of a six-atom triangular prism. This structure leads to significant ring strain, making prismane far less stable than benzene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Prismane can be synthesized through the photoisomerization of octafluoro[2.2]paracyclophane. This process involves irradiating a dilute solution of the precursor in a mixture of acetonitrile, water, and dimethyl sulfoxide with ultraviolet light. The formation of this compound is confirmed using nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry .
Industrial Production Methods: Due to its high ring strain and instability, this compound is not typically produced on an industrial scale. The synthesis is usually carried out in controlled laboratory conditions to ensure safety and precision.
Analyse Des Réactions Chimiques
Types of Reactions: Prismane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of less strained hydrocarbons.
Substitution: Substitution reactions can occur, particularly with halogens or other reactive groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions vary based on the specific reaction conditions but generally include less strained hydrocarbons and various substituted derivatives of this compound.
Applications De Recherche Scientifique
Prismane has attracted interest in scientific research due to its unique structure and properties. Some of its applications include:
Materials Science: The high carbon density and bulky structure of this compound make it a potential candidate for developing novel high-strain materials.
Energetic Materials: this compound derivatives have been investigated for their potential use as high-energy density compounds in explosives and propellants.
Mécanisme D'action
The mechanism of action of prismane is primarily related to its high ring strain and the resulting instability. The deviation of the carbon-carbon bond angle from the ideal tetrahedral angle to 60° leads to significant strain, making the bonds more reactive and prone to breaking under certain conditions . This high strain energy is a key factor in the compound’s reactivity and the types of reactions it undergoes.
Comparaison Avec Des Composés Similaires
Prismane is unique among hydrocarbons due to its prism-like structure and high ring strain. Similar compounds include:
Cubane: Another highly strained hydrocarbon with a cubic structure.
Tetrahedrane: A hydrocarbon with a tetrahedral structure, also characterized by high strain energy.
This compound’s uniqueness lies in its geometric structure and the resulting chemical properties, which distinguish it from other hydrocarbons with similar molecular formulas.
Propriétés
Numéro CAS |
650-42-0 |
|---|---|
Formule moléculaire |
C6H6 |
Poids moléculaire |
78.11 g/mol |
Nom IUPAC |
prismane |
InChI |
InChI=1S/C6H6/c1-2-3(1)6-4(1)5(2)6/h1-6H |
Clé InChI |
RCJOMOPNGOSMJU-UHFFFAOYSA-N |
SMILES canonique |
C12C3C1C4C2C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B14753575.png)




![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)



![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)


